molecular formula C21H20N4O4 B11150044 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11150044
M. Wt: 392.4 g/mol
InChI Key: NVDQTFBCMCHADF-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a quinazoline and indole moiety

Preparation Methods

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and indole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely scale up these laboratory procedures, optimizing for cost-efficiency and safety.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide stands out due to its unique combination of quinazoline and indole moieties. Similar compounds might include other quinazoline derivatives or indole derivatives, but the specific combination of these two moieties in one molecule is relatively rare. This uniqueness could confer specific advantages in terms of biological activity or chemical reactivity.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H20N4O4/c1-29-14-6-7-15-13(11-23-18(15)10-14)8-9-22-19(26)12-25-20(27)16-4-2-3-5-17(16)24-21(25)28/h2-7,10-11,23H,8-9,12H2,1H3,(H,22,26)(H,24,28)

InChI Key

NVDQTFBCMCHADF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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